2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid
Description
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid core. It is a derivative of biphenyl carboxylic acids and is used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
2-fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-4-12(16)9(6-8)7-1-3-11(15)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVKVSPQVVSCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689445 | |
| Record name | 4,5'-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-38-1 | |
| Record name | 4,5'-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid typically involves the fluorination of a biphenyl precursor followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or hydroxyl radicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of 2-Fluoro-5-(5-fluoro-2-oxophenyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid
- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid
- 2-Fluoro-5-hydroxyphenylboronic acid
Uniqueness
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms and the hydroxyl group provides distinct properties compared to its analogs, making it valuable for specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
